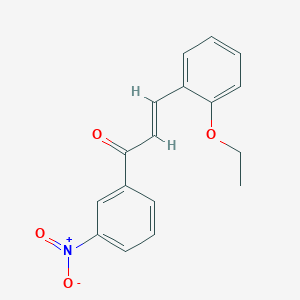

(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-2-22-17-9-4-3-6-13(17)10-11-16(19)14-7-5-8-15(12-14)18(20)21/h3-12H,2H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOKYABWMUWQOO-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-ethoxybenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of appropriate catalysts or under basic conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying chalcone reactivity.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Antibacterial Activity

- AVMNB Chalcone : (2E)-1-(3′-Methoxy-4′-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (AVMNB) exhibits synergistic antibacterial activity with ciprofloxacin against multidrug-resistant Staphylococcus aureus and Escherichia coli. The methoxy and hydroxyl groups on ring A enhance solubility and hydrogen-bonding interactions, contributing to its potency .

- However, the electron-withdrawing nitro group on ring B could maintain strong interactions with bacterial targets .

Anticancer Activity

- (E)-3-(3-Nitrophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one : This trimethoxy-substituted chalcone demonstrates potent anticancer activity, attributed to the electron-donating methoxy groups enhancing electron density and interactions with cellular targets like tubulin .

- Target Compound : The ethoxy group at the ortho position (ring A) introduces steric hindrance, which may reduce binding efficiency compared to para-substituted methoxy groups. However, the nitro group’s electron-withdrawing nature could stabilize charge-transfer complexes with DNA or enzymes .

Structural and Electronic Comparisons

Substituent Position and Electronic Effects

- Ring A Substituents: Hydroxy/Methoxy Groups: Compounds like (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one () show increased hydrogen-bonding capacity, enhancing solubility and target affinity.

Ring B Substituents :

Computational Insights

- HOMO-LUMO Energy Gaps: Chalcones like (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (comp.1) and (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (comp.2) show that electron-donating groups (e.g., dimethylamino) lower the HOMO-LUMO gap, increasing reactivity. The target compound’s ethoxy group may moderately raise this gap compared to comp.2 .

Physicochemical and Spectral Properties

- Infrared Spectroscopy : The target compound’s carbonyl stretch (~1650–1680 cm⁻¹) and nitro group vibrations (~1350 cm⁻¹) align with related chalcones like (2E)-1-(3′-methoxy-4′-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (). Ethoxy C-O-C stretches (~1250 cm⁻¹) differentiate it from methoxy analogs .

- NMR Spectroscopy : The deshielding of the α,β-unsaturated ketone protons (δ ~6.9–8.3 ppm) and aromatic proton splitting patterns are consistent across nitro-substituted chalcones .

Biological Activity

(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structural features, including an ethoxy group and a nitro group. Chalcones have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activities of this specific chalcone, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H15NO4 |

| Molecular Weight | 299.31 g/mol |

| CAS Number | 358656-78-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that its anticancer properties may stem from its capacity to induce apoptosis in cancer cells through modulation of signaling pathways, particularly the PI3K/Akt pathway. Additionally, its antimicrobial effects may be linked to disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

Antimicrobial Activity

Chalcones, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of similar chalcone derivatives. For instance, a study on a related compound demonstrated that it inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may also exert similar effects by suppressing the NF-κB signaling pathway involved in inflammation .

Anticancer Properties

The anticancer activity of chalcones has been extensively studied. A notable study indicated that chalcone derivatives could induce cell cycle arrest and apoptosis in various cancer cell lines. The specific mechanism involves the destabilization of tubulin polymerization, leading to mitotic catastrophe—an essential process for cancer cell proliferation .

Study 1: Anticancer Activity

A recent investigation focused on the antiproliferative effects of chalcone derivatives in breast cancer cell lines. The results showed that compounds structurally similar to this compound exhibited IC50 values ranging from 10–33 nM against MCF-7 cells, indicating potent anticancer activity .

Study 2: Anti-inflammatory Mechanisms

In another study involving LPS-induced inflammation models, related compounds were shown to significantly reduce inflammatory markers and improve survival rates in treated mice. This highlights the potential therapeutic applications of this compound in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2E)-3-(2-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Methoxy group instead of ethoxy | Similar anticancer properties |

| (2E)-3-(4-Nitrophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | Different nitro and chloro groups | Enhanced antimicrobial activity |

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be tailored to improve yield?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-ethoxyacetophenone and 3-nitrobenzaldehyde. A base catalyst (e.g., KOH in ethanol) facilitates aldol condensation, followed by dehydration to form the α,β-unsaturated ketone. Reaction optimization includes temperature control (0–50°C), stoichiometric balancing of reagents, and purification via column chromatography using ethyl acetate/hexane gradients. Yield improvements may involve microwave-assisted synthesis or solvent-free conditions to reduce side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the (E)-configuration and substituent positions. Infrared (IR) spectroscopy identifies key functional groups (C=O stretch at ~1680 cm⁻¹, C=C at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute stereochemistry and crystal packing, as demonstrated in structurally similar chalcones .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi.

- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure cytotoxicity.

- Anti-inflammatory effects : COX-2 inhibition assays. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are essential to validate results .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction mechanisms in derivative synthesis?

The electron-withdrawing nitro group at the 3-position enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack during derivatization. Computational studies (DFT) can model charge distribution and predict regioselectivity in reactions like epoxidation or Michael additions. Contrast with electron-donating ethoxy groups, which may stabilize intermediates via resonance .

Q. How can contradictory solubility and bioactivity data be resolved in pharmacokinetic studies?

Poor aqueous solubility (logP ~3.5) may limit bioavailability despite in vitro bioactivity. Use co-solvents (DMSO/PEG) or nanoformulation (liposomes) to enhance solubility. Parallel studies in polar (e.g., water) and non-polar (e.g., chloroform) solvents can clarify structure-activity relationships. Molecular dynamics simulations may identify hydrophobic interactions critical for membrane permeability .

Q. What molecular docking strategies are suitable for studying interactions with biological targets?

For targets like Falcipain-2 (antimalarial studies), use AutoDock Vina or Schrödinger Suite to model binding poses. Key parameters include:

Q. How does the compound’s stability under oxidative or reductive conditions impact storage and application?

The α,β-unsaturated ketone is prone to oxidation (epoxidation) and reduction (saturation of the double bond). Stability studies under varying pH and temperature (e.g., accelerated degradation at 40°C/75% RH) guide storage recommendations (dry, inert atmosphere). HPLC-PDA monitoring identifies degradation products, while LC-MS confirms their structures .

Q. What computational tools can predict pharmacokinetic properties and metabolic pathways?

SwissADME or pkCSM predict ADME parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.